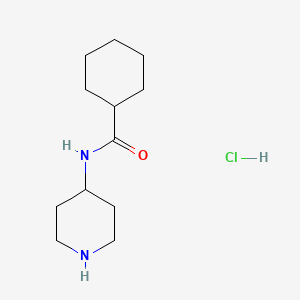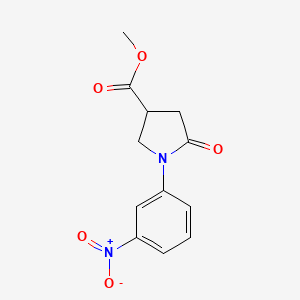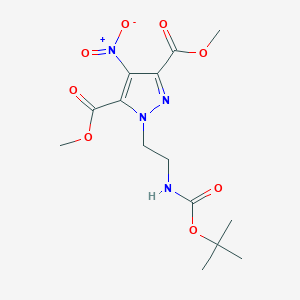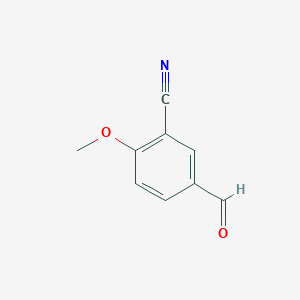
2-Fluoro-3-iodobenzaldehyde
Vue d'ensemble
Description
2-Fluoro-3-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4FIO and its molecular weight is 250.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
One significant application of derivatives of 2-Fluoro-3-iodobenzaldehyde is in the synthesis of fluorous imine and thioether palladacycles, which have shown to be precursors for highly active catalysts in Heck and Suzuki reactions. The study by Rocaboy and Gladysz (2002, 2003) demonstrates the use of these catalysts under thermomorphic conditions, where their solubility changes with temperature, facilitating easier separation and recycling. The effectiveness of these catalysts, especially in generating high turnover numbers for aryl halides in Heck reactions, highlights the potential of this compound derivatives in improving reaction efficiency and sustainability in organic synthesis (Rocaboy & Gladysz, 2003), (Rocaboy & Gladysz, 2002).
Synthesis of Fluorinated Analogues
Another noteworthy application is in the synthesis of fluorinated analogues of biologically active compounds. Lawrence et al. (2003) explored the use of fluorinated benzaldehydes, akin to this compound, for synthesizing analogues of combretastatin A-4, a compound known for its anticancer properties. Their work demonstrates the role of fluorinated benzaldehydes in developing new therapeutic agents with potentially enhanced efficacy and stability (Lawrence et al., 2003).
Material Science and Spectroscopy
In material science and spectroscopy, studies have focused on the structural characterization of benzaldehyde derivatives. Kumar et al. (2015) conducted a comprehensive study on 3-Iodobenzaldehyde, examining its structure through various spectroscopic methods and density functional theory (DFT) calculations. While not directly about this compound, this research sheds light on the importance of structural analysis in understanding the properties and reactivities of such compounds (Kumar et al., 2015).
Safety and Hazards
The safety information for 2-Fluoro-3-iodobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Propriétés
IUPAC Name |
2-fluoro-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJINTMYHQOGFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)



![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

